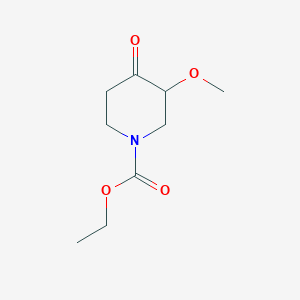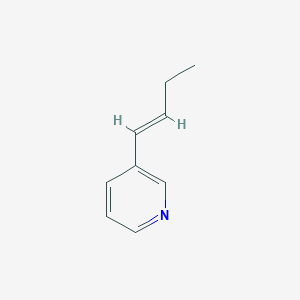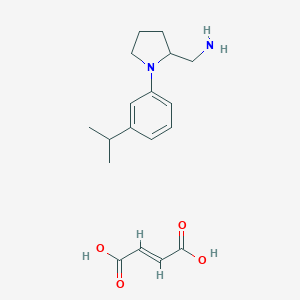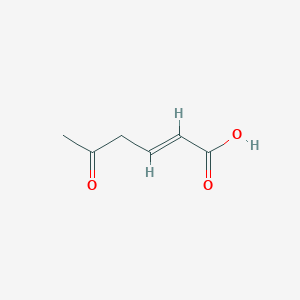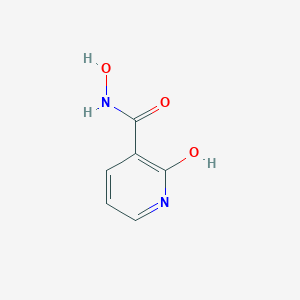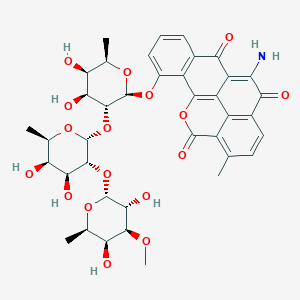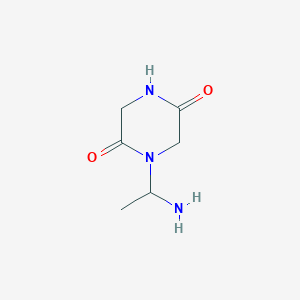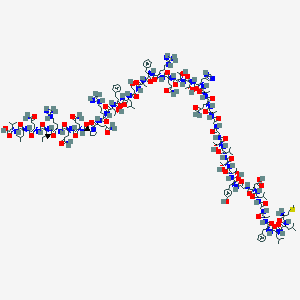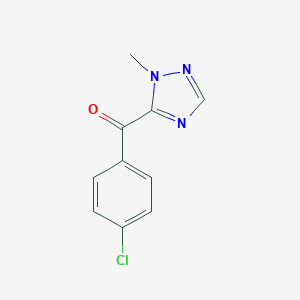
(4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone, also known as CMTM, is a chemical compound that has been widely used in scientific research. It belongs to the class of triazole derivatives and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone involves the inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. It binds to the active site of these enzymes and prevents the breakdown of acetylcholine. This leads to an increase in the levels of acetylcholine, which can have various physiological effects.
Effets Biochimiques Et Physiologiques
(4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone has been found to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease. It has also been found to have antioxidant properties and can protect against oxidative stress. Additionally, (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone has been shown to have anti-inflammatory effects and can reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone in lab experiments is its specificity towards acetylcholinesterase and butyrylcholinesterase enzymes. This makes it a useful tool to study the role of these enzymes in various biological processes. Additionally, (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone has been found to have low toxicity and can be used at relatively high concentrations without causing adverse effects.
One of the limitations of using (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone in lab experiments is its solubility. It has low solubility in water and requires the use of organic solvents such as ethanol or methanol for its preparation. This can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone in scientific research. One area of interest is its potential use in the treatment of Alzheimer's disease. (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone has been found to improve cognitive function in animal models of the disease and further studies are needed to determine its potential therapeutic effects in humans.
Another area of interest is the use of (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone as a tool to study the role of acetylcholinesterase and butyrylcholinesterase enzymes in other biological processes. These enzymes have been implicated in various diseases such as Parkinson's disease and multiple sclerosis, and further studies are needed to determine their exact role.
Conclusion:
In conclusion, (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone, or (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone, is a chemical compound that has been extensively used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone has been found to have various potential therapeutic applications and further studies are needed to determine its exact role in various biological processes.
Méthodes De Synthèse
The synthesis of (4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone involves the reaction of 4-chlorobenzoyl chloride with 1-methyl-1H-1,2,4-triazole-5-carbaldehyde in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and is carried out at room temperature. The product obtained is purified by recrystallization from a suitable solvent such as ethanol or methanol.
Applications De Recherche Scientifique
(4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone has been extensively used in scientific research as a tool to study various biological processes. It has been found to have inhibitory effects on certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. Inhibition of these enzymes can lead to an increase in the levels of acetylcholine, which can have various physiological effects.
Propriétés
Numéro CAS |
153334-22-6 |
|---|---|
Nom du produit |
(4-chlorophenyl)(1-methyl-1H-1,2,4-triazol-5-yl)methanone |
Formule moléculaire |
C10H8ClN3O |
Poids moléculaire |
221.64 g/mol |
Nom IUPAC |
(4-chlorophenyl)-(2-methyl-1,2,4-triazol-3-yl)methanone |
InChI |
InChI=1S/C10H8ClN3O/c1-14-10(12-6-13-14)9(15)7-2-4-8(11)5-3-7/h2-6H,1H3 |
Clé InChI |
PDHKVSPCABAUFZ-UHFFFAOYSA-N |
SMILES |
CN1C(=NC=N1)C(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
CN1C(=NC=N1)C(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



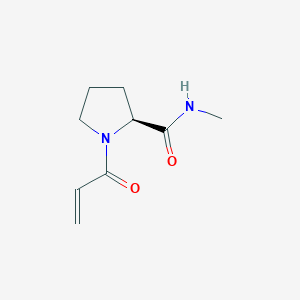
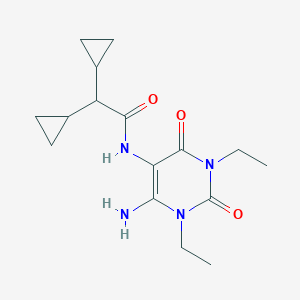
![3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide](/img/structure/B115878.png)
